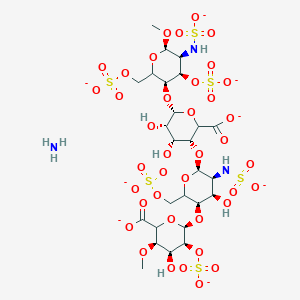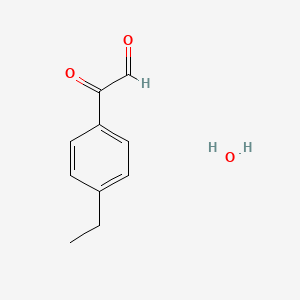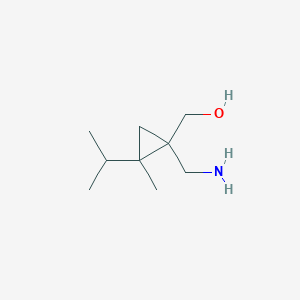
1-Pyrenyl Potassium Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrenyl Potassium Sulfate typically involves the sulfonation of pyrene followed by neutralization with potassium hydroxide. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the desired product formation.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where pyrene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to yield the final product. The process is optimized for high yield and purity, with careful monitoring of reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pyrenyl Potassium Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
1-Pyrenyl Potassium Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors
Wirkmechanismus
The mechanism of action of 1-Pyrenyl Potassium Sulfate involves its interaction with various molecular targets and pathways. The compound’s fluorescent properties make it useful in tracking and imaging applications. It can bind to specific biomolecules, allowing researchers to study cellular processes in real-time. The sulfate group also plays a role in the compound’s solubility and reactivity, influencing its behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
1-Pyrenyl-d9 Potassium Sulfate: An isotope-labeled version used as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Pyrene-1-sulfonic acid: A closely related compound with similar applications but different solubility properties.
Potassium pyrene-1-sulfonate: Another derivative with distinct reactivity and uses in various fields.
Uniqueness: 1-Pyrenyl Potassium Sulfate stands out due to its unique combination of fluorescent properties and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile tool in scientific research. Additionally, its potassium salt form enhances its solubility in aqueous environments, broadening its range of applications .
Eigenschaften
CAS-Nummer |
1950586-56-7 |
|---|---|
Molekularformel |
C₁₆H₁₁KO₄S |
Molekulargewicht |
338.42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)

